Cas no 2248359-53-5 (2-(5,5-Dimethyloxan-2-yl)propanoic acid)

2-(5,5-Dimethyloxan-2-yl)propanoic acid is a chiral carboxylic acid derivative featuring a tetrahydro-2H-pyran ring substituted with two methyl groups at the 5-position. This structural motif imparts steric and electronic effects, making it a valuable intermediate in organic synthesis, particularly for the preparation of enantioselective compounds. The presence of the oxane ring enhances stability while the propanoic acid functionality allows for further derivatization, such as esterification or amidation. Its rigid framework is advantageous in asymmetric catalysis and pharmaceutical applications, where controlled stereochemistry is critical. The compound’s well-defined conformation also supports its use in mechanistic studies and material science research.
2-(5,5-Dimethyloxan-2-yl)propanoic acid structure
2248359-53-5 structure
Product Name:2-(5,5-Dimethyloxan-2-yl)propanoic acid
CAS No:2248359-53-5
MF:C10H18O3
MW:186.248123645782
CID:5850339
PubChem ID:137939881
Update Time:2025-06-07

2-(5,5-Dimethyloxan-2-yl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-6507703
    • 2248359-53-5
    • 2-(5,5-Dimethyloxan-2-yl)propanoic acid
    • Inchi: 1S/C10H18O3/c1-7(9(11)12)8-4-5-10(2,3)6-13-8/h7-8H,4-6H2,1-3H3,(H,11,12)
    • InChI Key: KFJFXPUUSWOXLF-UHFFFAOYSA-N
    • SMILES: O1CC(C)(C)CCC1C(C(=O)O)C

Computed Properties

  • Exact Mass: 186.125594432g/mol
  • Monoisotopic Mass: 186.125594432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 46.5Ų

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Additional information on 2-(5,5-Dimethyloxan-2-yl)propanoic acid

Professional Introduction to 2-(5,5-Dimethyloxan-2-yl)propanoic Acid (CAS No. 2248359-53-5)

2-(5,5-Dimethyloxan-2-yl)propanoic acid, identified by the CAS number 2248359-53-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound belongs to a class of molecules characterized by an oxane ring substituent, which imparts unique structural and functional properties. The oxane ring, a six-membered cyclic ether, is particularly notable for its stability and versatility in molecular design, making it a valuable scaffold in synthetic chemistry and drug development.

The structural motif of 2-(5,5-Dimethyloxan-2-yl)propanoic acid consists of a propanoic acid moiety linked to a 5,5-Dimethyloxan-2-yl group. This configuration suggests potential applications in the synthesis of more complex molecules, including pharmaceutical intermediates and bioactive compounds. The presence of two methyl groups on the oxane ring enhances its lipophilicity, which can be advantageous in designing compounds with improved solubility and bioavailability.

In recent years, there has been growing interest in oxane-based compounds due to their role as key intermediates in the synthesis of various pharmacologically active agents. For instance, derivatives of oxane have been explored for their potential in modulating enzyme activity and interacting with biological targets. The compound 2-(5,5-Dimethyloxan-2-yl)propanoic acid represents a promising candidate for further investigation in this context.

One of the most compelling aspects of 2-(5,5-Dimethyloxan-2-yl)propanoic acid is its potential utility in the development of novel therapeutic agents. The oxane ring's stability allows for the creation of molecules that can withstand metabolic degradation, while the propanoic acid group provides a site for further functionalization. This combination makes it an attractive building block for medicinal chemists seeking to design innovative drugs.

The pharmaceutical industry has increasingly recognized the importance of structural diversity in drug discovery. Compounds like 2-(5,5-Dimethyloxan-2-yl)propanoic acid offer a rich source of structural variation that can be exploited to identify new lead compounds. Recent studies have demonstrated that oxane-based molecules can exhibit potent activity against a range of targets, including enzymes and receptors involved in disease pathways.

In addition to its pharmaceutical applications, 2-(5,5-Dimethyloxan-2-yl)propanoic acid may find utility in other areas of chemical research. For example, it could serve as a precursor in the synthesis of polymers or specialty chemicals with unique properties. The ability to incorporate functional groups into the molecule allows for tailoring its characteristics to meet specific industrial needs.

The synthesis of 2-(5,5-Dimethyloxan-2-yl)propanoic acid presents an interesting challenge for organic chemists due to the need to introduce the oxane ring with precise stereochemistry. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with increasing efficiency and yield. Techniques such as catalytic hydrogenation and nucleophilic substitution have been particularly useful in achieving the desired structure.

The chemical properties of 2-(5,5-Dimethyloxan-2-yl)propanoic acid make it a candidate for further exploration in various chemical reactions. Its reactivity can be harnessed to form new bonds and create more intricate molecular architectures. This flexibility is crucial for developing innovative synthetic routes that could lead to novel materials and drugs.

In conclusion, 2-(5,5-Dimethyloxan-2-yl)propanoic acid (CAS No. 2248359-53-5) is a compound with significant potential in both pharmaceutical and industrial applications. Its unique structural features and reactivity make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to grow, compounds like this one will play an increasingly important role in advancing scientific knowledge and technological innovation.

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